(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone
Description
(3-(2-Methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone is a heterocyclic compound featuring two key structural motifs:
- Benzoimidazole core: A 2-methyl-substituted benzimidazole fused to a pyrrolidine ring.
- Thiazole moiety: A 2-phenylthiazole linked via a methanone bridge.
This dual-heterocyclic architecture is common in pharmaceuticals due to the bioactivity of benzimidazoles (antimicrobial, anticancer) and thiazoles (enzyme inhibition, receptor modulation) . However, direct pharmacological data for this compound are absent in the provided evidence, necessitating comparisons with structurally analogous molecules.
Properties
IUPAC Name |
[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS/c1-15-23-18-9-5-6-10-20(18)26(15)17-11-12-25(13-17)22(27)19-14-28-21(24-19)16-7-3-2-4-8-16/h2-10,14,17H,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJCTCJOHAYTFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C4=CSC(=N4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole and thiazole intermediates, followed by their coupling with the pyrrolidine moiety under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps would include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzimidazole and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Recent studies have highlighted the compound's anticancer potential , particularly against various cancer cell lines. For instance:
- Cell Lines Tested : MCF7 (breast cancer) and HCT116 (colon cancer).
- IC50 Values : One derivative demonstrated an IC50 value of 0.597 μM against HCT116 cells, indicating strong anticancer activity.
The mechanism of action appears to involve:
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.
- Inhibition of Tumor Growth Pathways : It can modulate protein interactions crucial for cell survival, particularly affecting Bcl-2 family proteins.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties , showing significant effectiveness against both Gram-positive and Gram-negative bacteria:
- Tested Pathogens : Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentrations (MIC) : Certain derivatives exhibited MIC values as low as 16 µg/mL, suggesting potent antibacterial effects.
The presence of the benzo[d]imidazole moiety enhances membrane permeability, facilitating entry into bacterial cells.
Neuroprotective Potential
Emerging research suggests that this compound may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. Its ability to cross the blood-brain barrier is a significant advantage for developing therapeutic agents targeting neurological conditions.
Study 1: Anticancer Activity Evaluation
A systematic evaluation of synthesized derivatives revealed that modifications to the phenyl and pyrrolidine rings significantly enhanced cytotoxicity against cancer cell lines. Notably, one derivative showed strong activity with an IC50 value of 0.597 μM against HCT116 cells.
Study 2: Antimicrobial Testing
In another investigation, the compound was tested against a range of pathogens. Results indicated effective antimicrobial properties with MIC values as low as 16 µg/mL for specific derivatives, highlighting its potential as a broad-spectrum antibacterial agent.
Mechanism of Action
The mechanism of action of (3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
{4-[1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl]piperazin-1-yl}(1-methyl-1H-imidazol-4-yl)methanone
- Structure: Contains a thienopyrazole-piperazine core and a methylimidazole-methanone group.
- Key differences: Replaces the target compound’s benzimidazole-pyrrolidine with thienopyrazole-piperazine. Fluorophenyl substitution may enhance metabolic stability compared to phenylthiazole.
- Synthesis : Synthesized via sequential coupling of 3-bromothiophene-2-carboxylic acid and 2-fluorophenylhydrazine, followed by piperazine functionalization .
- Bioactivity: Not explicitly stated, but thienopyrazoles are associated with kinase inhibition and anti-inflammatory activity.
N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine
- Structure : Combines imidazole, bipyridine, and phenylenediamine groups.
- Key differences : Lacks the thiazole and benzimidazole motifs but shares the imidazole-pyrrolidine-like linkage.
- Synthesis : Prepared via nucleophilic aromatic substitution (SNAr) between 2′-chloro-4-(1-methylimidazol-2-yl)-2,4′-bipyridine and 4-phenylenediamine .
2-(3-Fluorophenyl)-1H-benzimidazole Derivatives
- Structure : Benzimidazole core with fluorophenyl and triazole substituents (e.g., from ).
- Key differences : Triazole rings instead of thiazole or pyrrolidine groups.
- Bioactivity : Fluorophenyl and triazole moieties enhance antimicrobial and anticancer activity due to increased electronegativity and hydrogen-bonding capacity .
Bioactivity and Pharmacological Potential
While direct data for the target compound are unavailable, insights from analogs suggest:
- Antimicrobial activity : Benzimidazole-thiazole hybrids (e.g., ) exhibit broad-spectrum activity against resistant pathogens.
- Enzyme inhibition: Thiazole methanones often target kinases (e.g., JAK3, EGFR) or cytochrome P450 enzymes .
- Neuroprotective effects : Pyrrolidine-containing benzimidazoles (e.g., ) show promise in neurodegenerative models .
Biological Activity
The compound (3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone is a complex organic molecule that has garnered attention due to its potential biological activities. This article delves into its structural characteristics, biological activities, and relevant research findings.
Structural Characteristics
This compound features several notable structural components:
- Benzimidazole Moiety : Known for diverse biological activities, including antimicrobial and anticancer effects.
- Pyrrolidine Ring : Contributes to the compound's pharmacological properties.
- Thiazole Group : Associated with various therapeutic effects, including anticonvulsant and antimicrobial activities.
The molecular formula of this compound is , with a molecular weight of approximately 336.45 g/mol.
Antimicrobial Activity
Research indicates that benzimidazole derivatives often exhibit significant antimicrobial properties. For instance, related compounds have shown high activity against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans . The mechanism of action is believed to involve interference with microbial cell wall synthesis and metabolic pathways.
| Compound | MIC (µg/mL) | Target Microorganism |
|---|---|---|
| 3ao | < 1 | S. aureus |
| 3ad | 3.9 - 7.8 | C. albicans |
Anticancer Activity
Studies have also suggested that thiazole-containing compounds can exhibit cytotoxic effects against various cancer cell lines. For example, thiazole derivatives have been shown to inhibit the proliferation of cancer cells in vitro, with some compounds demonstrating IC50 values comparable to established chemotherapeutic agents like doxorubicin .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound 13 | < 10 | A431 (skin cancer) |
| Compound 22 | < 5 | HT29 (colon cancer) |
Structure-Activity Relationship (SAR)
The biological activity of this compound is largely predicted through SAR studies, which suggest that modifications in the structural components can significantly affect its efficacy. For example, the presence of electron-donating groups on the phenyl ring enhances its interaction with biological targets .
Molecular Docking Studies
Molecular docking studies have been employed to predict potential interactions of this compound with key biological targets involved in pathogenic processes. These studies indicate that the compound may bind effectively to enzymes critical for microbial metabolism and cancer cell survival .
Q & A
Q. What are the typical synthetic routes for (3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone, and what reaction conditions are critical for optimizing yield?
The synthesis involves multi-step reactions starting with functionalized benzimidazole and thiazole precursors. A common approach includes:
- Step 1: Condensation of 2-methylbenzimidazole with a pyrrolidine derivative under acidic conditions to form the 3-(2-methylbenzimidazol-1-yl)pyrrolidine intermediate.
- Step 2: Coupling this intermediate with a 2-phenylthiazole-4-carbonyl chloride via nucleophilic acyl substitution.
Critical conditions include anhydrous solvents (e.g., DCM or THF), controlled temperature (0–25°C), and catalysts like triethylamine to neutralize HCl byproducts . - Yield optimization: Purity of intermediates, stoichiometric ratios (1:1.2 for acyl chloride), and inert atmospheres (N₂/Ar) are essential .
Q. What spectroscopic and chromatographic methods are used to characterize this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry of the benzimidazole and thiazole moieties. For example, the pyrrolidine proton signals appear as multiplet clusters at δ 2.5–3.5 ppm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₂₂H₂₁N₄OS: 413.1436) .
- HPLC: Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) assesses purity (>95% required for pharmacological studies) .
Q. What preliminary biological screening assays are recommended for this compound?
- Enzyme inhibition assays: Target kinases (e.g., EGFR, Aurora kinases) using fluorescence-based ADP-Glo™ assays .
- Cytotoxicity profiling: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Solubility and stability: PBS (pH 7.4) and simulated gastric fluid (pH 1.2) tests to assess pharmacokinetic potential .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Contradictions often arise from:
- Assay variability: Differences in cell lines (e.g., HepG2 vs. A549) or enzyme isoforms.
- Compound stability: Degradation under storage or experimental conditions (e.g., light sensitivity).
Methodological solutions: - Standardize protocols using guidelines like OECD 439 for in vitro assays .
- Conduct stability studies (e.g., HPLC-MS monitoring over 24–72 hours) .
- Validate results with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What computational strategies are effective for elucidating the structure-activity relationship (SAR) of this compound?
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., benzimidazole binding to ATP pockets in kinases) .
- Molecular Dynamics (MD): Simulate binding stability over 100 ns trajectories (AMBER/CHARMM force fields) to identify critical residues .
- QSAR modeling: Train models with descriptors like LogP, polar surface area, and H-bond donors to predict bioactivity .
Q. How can researchers design a study to assess metabolic stability and metabolite identification?
- In vitro microsomal assays: Incubate with human liver microsomes (HLM) and NADPH cofactor. Monitor parent compound depletion via LC-MS/MS .
- Metabolite profiling: Use high-resolution MS (e.g., Q-TOF) and software (MetabolitePilot™) to identify hydroxylation or demethylation products .
- Reaction phenotyping: Inhibit specific CYP enzymes (e.g., CYP3A4 with ketoconazole) to determine metabolic pathways .
Q. What experimental design principles apply to optimizing this compound’s solubility for in vivo studies?
- Co-solvent systems: Test combinations of PEG-400, Cremophor EL, and DMSO (≤10% v/v) .
- Solid dispersion: Use spray drying or hot-melt extrusion with polymers (HPMCAS, PVP-VA) to enhance bioavailability .
- pH-solubility profile: Titrate from pH 1–8 to identify optimal formulation conditions (e.g., salt formation at acidic pH) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data reported in different studies?
| Study | Solubility (µg/mL) | Conditions | Ref. |
|---|---|---|---|
| A | 12.3 ± 1.5 | PBS, pH 7.4, 25°C | |
| B | 45.7 ± 3.2 | 0.1 M HCl, 37°C |
Q. What are the limitations of current synthetic methods, and how can they be addressed?
- Limitation: Low yields (<40%) in the coupling step due to steric hindrance from the 2-phenylthiazole group .
- Solutions:
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
